N-{[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}-D-phenylalanine
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Overview
Description
2-{2-[(5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is a common feature in many naturally occurring flavonoids. The presence of hydroxyl and phenyl groups in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl acetate with 2-amino-3-phenylpropanoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-{2-[(5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The biological effects of 2-{2-[(5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID are primarily mediated through its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular receptors and signaling pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with a similar chromen-4-one core structure, known for its antioxidant properties.
Kaempferol: Another flavonoid with similar biological activities.
Naringenin: A flavonoid with anti-inflammatory and anticancer properties.
Uniqueness
2-{2-[(5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C26H21NO7 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
(2R)-2-[[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H21NO7/c28-20-12-18(13-23-25(20)21(29)14-22(34-23)17-9-5-2-6-10-17)33-15-24(30)27-19(26(31)32)11-16-7-3-1-4-8-16/h1-10,12-14,19,28H,11,15H2,(H,27,30)(H,31,32)/t19-/m1/s1 |
InChI Key |
CDSMKJNHHYGWRI-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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